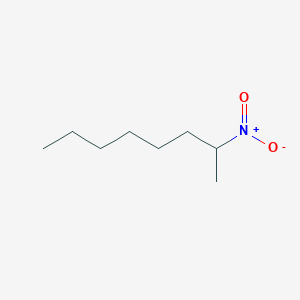

2-Nitrooctane

Übersicht

Beschreibung

2-Nitrooctane is an organic compound belonging to the class of nitroalkanes. It is characterized by the presence of a nitro group (-NO2) attached to an octane chain. Nitroalkanes are known for their diverse applications in organic synthesis, pharmaceuticals, and as intermediates in various chemical reactions.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 2-Nitrooctan kann durch verschiedene Verfahren synthetisiert werden:

Direkte Nitrierung: Dies beinhaltet die Nitrierung von Octan unter Verwendung einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure.

Substitutionsreaktionen: Eine weitere Methode beinhaltet die Substitution eines Halogenatoms in einem Octylhalogenid durch ein Nitritionen (NO2-).

Oxidation von Aminen: Primäre Amine können zu Nitroverbindungen oxidiert werden, indem sie mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) in Gegenwart eines Katalysators behandelt werden.

Industrielle Produktionsverfahren: Die industrielle Produktion von 2-Nitrooctan beinhaltet oft die direkte Nitrierungsmethode aufgrund ihrer Skalierbarkeit und Kosteneffizienz. Der Prozess ist so optimiert, dass eine hohe Ausbeute und Reinheit des Produkts gewährleistet ist.

Analyse Chemischer Reaktionen

2-Nitrooctan unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Reduktion: Wasserstoffgas, Palladium auf Kohlenstoff, Lithiumaluminiumhydrid.

Oxidation: Kaliumpermanganat, Wasserstoffperoxid.

Substitution: Natriumhydroxid, Alkoxide.

Hauptprodukte, die gebildet werden:

Reduktion: Octylamin.

Oxidation: Nitroalkene, Nitroalkane mit zusätzlichen funktionellen Gruppen.

Substitution: Verschiedene substituierte Octane, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

2-Nitrooctan hat mehrere Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von 2-Nitrooctan beinhaltet seine Fähigkeit, verschiedene chemische Transformationen zu durchlaufen, die für bestimmte Anwendungen genutzt werden können. So kann beispielsweise seine Reduktion zu Octylamin bei der Synthese von aminbasierten Arzneimitteln genutzt werden. Die Nitrogruppe kann auch an radikalischen Reaktionen teilnehmen, was zur Bildung komplexer organischer Moleküle führt .

Molekulare Zielstrukturen und Signalwege:

Reduktionspfad: Beinhaltet die Umwandlung der Nitrogruppe in eine Aminogruppe.

Radikalpfad: Beinhaltet die Bildung von Nitroradicalen, die an verschiedenen organischen Transformationen teilnehmen können.

Wirkmechanismus

The mechanism of action of 2-Nitrooctane involves its ability to undergo various chemical transformations, which can be harnessed for specific applications. For instance, its reduction to octylamine can be utilized in the synthesis of amine-based drugs. The nitro group can also participate in radical reactions, leading to the formation of complex organic molecules .

Molecular Targets and Pathways:

Reduction Pathway: Involves the conversion of the nitro group to an amine group.

Radical Pathway: Involves the formation of nitro radicals, which can participate in various organic transformations.

Vergleich Mit ähnlichen Verbindungen

2-Nitrooctan kann mit anderen Nitroalkanen wie Nitromethan, Nitroethan und Nitropropan verglichen werden:

Nitromethan: Ein einfacheres Nitroalkan mit einem einzigen Kohlenstoffatom.

Nitroethan: Enthält zwei Kohlenstoffatome und wird in der organischen Synthese und als Lösungsmittel verwendet.

Nitropropan: Enthält drei Kohlenstoffatome und wird bei der Produktion von Pharmazeutika und als Lösungsmittel verwendet.

Einzigartigkeit von 2-Nitrooctan: Die längere Kohlenstoffkette von 2-Nitrooctan macht es weniger flüchtig und besser geeignet für Anwendungen, die höhere Siedepunkte und Stabilität erfordern. Seine einzigartigen Eigenschaften machen es in bestimmten industriellen und Forschungsanwendungen wertvoll .

Biologische Aktivität

2-Nitrooctane, a nitroalkane compound, has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

This compound (C8H17NO2) is characterized by the presence of a nitro group (-NO2) attached to an octane chain. The nitro group significantly influences the compound's reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that nitro compounds, including this compound, exhibit notable antimicrobial activity . The nitro group is known to trigger redox reactions within microbial cells, leading to toxicity and cell death. This property is crucial for developing new antimicrobial agents against various pathogens.

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Escherichia coli | 32 µg/mL | |

| This compound | Staphylococcus aureus | 16 µg/mL | |

| This compound | Candida albicans | 64 µg/mL |

The mechanism by which this compound exerts its antimicrobial effects involves the reduction of the nitro group to form reactive nitrogen species (RNS). These RNS can damage cellular components such as DNA and proteins, leading to microbial cell death. Additionally, the electron-withdrawing nature of the nitro group enhances the compound's ability to interact with various biomolecules.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of nitro compounds, including this compound. The compound may inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal in inflammatory processes.

Case Study: Anti-inflammatory Effects

In a study examining various nitro compounds for their anti-inflammatory activity, this compound demonstrated significant inhibition of iNOS activity in vitro. This suggests potential use as an anti-inflammatory agent in treating conditions characterized by chronic inflammation.

Vasodilatory Effects

The vasodilatory properties of nitroalkanes are attributed to their ability to release nitric oxide (NO) upon reduction. This mechanism can be beneficial in treating cardiovascular diseases by promoting vascular relaxation and improving blood flow.

Eigenschaften

IUPAC Name |

2-nitrooctane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-4-5-6-7-8(2)9(10)11/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLQHMOMJDHKJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277708 | |

| Record name | 2-nitrooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4609-91-0 | |

| Record name | NSC3655 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-nitrooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.